4-Allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound classified under the 1,2,4-triazole family. It is recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is particularly valuable in medicinal chemistry and agricultural applications as a fungicide or pesticide due to its biological efficacy. The compound's unique structure, featuring both allyl and ethyl substituents, enhances its reactivity and potential applications compared to other triazole derivatives .
The synthesis of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves several key steps:
The cyclization reaction can be facilitated by refluxing the mixture under acidic conditions after the formation of the dithiocarbazate intermediate. This process typically yields high-purity products suitable for further applications.
The molecular formula of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is C7H10N4S, with a molecular weight of approximately 186.25 g/mol. The compound features a triazole ring with a thiol functional group (–SH) and an allyl group (–CH=CH2) that contributes to its reactivity.
The compound's structure can be represented as follows:
4-Allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is involved in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties .
The mechanism of action for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol involves several biochemical interactions:
These mechanisms contribute to its biological activities in antimicrobial and anticancer applications .
The physical properties of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol include:
Key chemical properties include:
These properties make it suitable for various applications in research and industry.
The scientific applications of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol are extensive:
The 1,2,4-triazole-3-thiol scaffold emerged as a privileged structure in medicinal chemistry following the serendipitous discovery of early antifungal agents in the 1980s. The first-generation derivatives, such as fluconazole and itraconazole, demonstrated that the triazole ring system could target fungal cytochrome P450 enzymes with high specificity [6]. This breakthrough catalyzed systematic exploration of sulfur-modified variants, where replacement of oxygen with sulfur at the 3-position enhanced electronic properties and metal-chelating capabilities. By the 1990s, triazolethiones like taribavirin (viramidine) entered clinical trials for viral infections, underscoring the scaffold’s versatility beyond antifungals [6]. Key structural innovations included:
The pharmacological repertoire expanded rapidly, with derivatives exhibiting anticancer (e.g., anastrozole), anticonvulsant, and antiviral activities. Notably, sulfanyltriazole IIIc achieved sub-micromolar inhibition (EC₅₀ = 24 nM) against HIV-1 reverse transcriptase mutants resistant to first-line drugs, highlighting the scaffold’s capacity to overcome resistance mechanisms [6].
Table 1: Evolution of Key 1,2,4-Triazole-3-thiol Therapeutics
Compound | Substitution Pattern | Primary Activity | Development Phase |
---|---|---|---|
Fluconazole | 1,3-di(1H-triazolyl) | Antifungal | Marketed (1988) |
Taribavirin | 5-cyano-1-β-D-ribofuranosyl | Antiviral | Phase III |
Sulfanyltriazole IIIc | 5-(4-chlorophenyl)-SCH₃ | Anti-HIV (NNRTI) | Preclinical |
Anastrozole | 3,5-bis(cyanomethyl) | Anticancer (aromatase) | Marketed (1995) |
The bioactivity of 1,2,4-triazole-3-thiols is exquisitely sensitive to substitutions at the 4- and 5-positions. These modifications influence three critical properties:
Structure-activity relationship (SAR) studies reveal that 4-allyl groups confer optimal enzyme inhibition. For instance, in anti-inflammatory triazolothiadiazines, allyl derivatives showed 3-fold greater potency than methyl analogs against cyclooxygenase isoforms [7]. Similarly, 5-ethyl substituents enhance metabolic stability compared to phenyl, attributed to reduced oxidative metabolism via cytochrome P450 enzymes [5].
Table 2: Bioactivity of Representative 4,5-Disubstituted 1,2,4-Triazole-3-thiols
4-Substituent | 5-Substituent | Target Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Allyl | 5-Ethylthien-3-yl | Anticancer | Not reported |
Ethyl | 1-Phenylcarbamoylpiperidine | 15-LOX inhibition | 0.36 ± 0.15 μM [5] |
Methyl | 2-Naphthyloxymethyl | Anti-inflammatory | Comparable to naproxen [6] |
Phenyl | Pyridin-4-yl | Antiviral | 182 nM (HIV-1 RT) [6] |
Despite extensive profiling of 4,5-disubstituted triazolethiols, the 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol (PubChem CID: 17126465; MF: C₇H₁₁N₃S) remains underexplored. Critical knowledge gaps include:
This analogue represents a strategic bridge between complex heteroaryl-substituted triazolethiols and minimally functionalized prototypes, enabling deconvolution of electronic versus steric effects in bioactivity.
Table 3: Key Identifiers for 4-Allyl-5-ethyl-4H-1,2,4-triazole-3-thiol
Property | Value | Source |
---|---|---|
PubChem CID | 17126465 | [2] |
Molecular Formula | C₇H₁₁N₃S | [2] [4] |
Systematic Name | 4-Allyl-5-ethyl-4H-1,2,4-triazole-3-thiol | [2] |
Alternate Identifiers | SC-349030 (Santa Cruz Biotechnology) | [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0